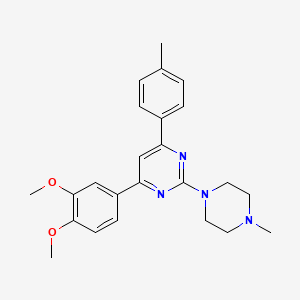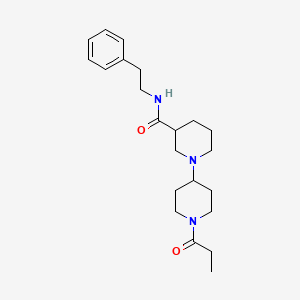
4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine
説明
4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine, also known as DMMP, is a pyrimidine derivative that has gained significant attention in scientific research due to its potential pharmacological properties. DMMP is a small molecule that has been synthesized through various methods and has been shown to exhibit promising biochemical and physiological effects.
作用機序
The mechanism of action of 4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine is not fully understood. However, it has been shown to act as an inhibitor of phosphodiesterase 10A (PDE10A), which is an enzyme that plays a role in the regulation of dopamine and cAMP signaling pathways. This compound has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. This compound has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. This compound has also been shown to inhibit the growth of various tumor cell lines, such as human hepatoma cells and human breast cancer cells. Furthermore, this compound has been shown to exhibit anxiolytic and anti-depressant effects in animal models.
実験室実験の利点と制限
4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine has several advantages and limitations for lab experiments. One of the advantages of this compound is its ability to inhibit PDE10A, which makes it a potential candidate for the treatment of various neurological disorders, such as schizophrenia and Huntington's disease. Another advantage of this compound is its ability to inhibit the growth of tumor cells, which makes it a potential candidate for cancer treatment. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo. Another limitation of this compound is its potential toxicity, which requires further investigation.
将来の方向性
There are several future directions for the research on 4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine. One direction is to investigate the potential use of this compound in the treatment of neurological disorders, such as schizophrenia and Huntington's disease. Another direction is to investigate the potential use of this compound in cancer treatment. Furthermore, future research could focus on improving the solubility of this compound and reducing its toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
This compound is a pyrimidine derivative that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been synthesized through various methods and has been shown to exhibit promising biochemical and physiological effects. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties, as well as its potential as an anti-depressant and anti-anxiety agent. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, this compound has the potential to be a valuable tool in scientific research and a potential candidate for the treatment of various diseases.
科学的研究の応用
4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine has been shown to exhibit potential pharmacological properties, which have led to its use in scientific research. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been shown to exhibit potential as an anti-depressant and anti-anxiety agent. Furthermore, this compound has been studied for its potential use in treating drug addiction and withdrawal symptoms.
特性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-17-5-7-18(8-6-17)20-16-21(19-9-10-22(29-3)23(15-19)30-4)26-24(25-20)28-13-11-27(2)12-14-28/h5-10,15-16H,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJKKRJZWXHXBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N3CCN(CC3)C)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(methylthio)benzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3869854.png)
![2'-{[3-(ethoxycarbonyl)-1-piperidinyl]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3869859.png)
![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B3869863.png)
![1-(4-fluorophenyl)-5-(2-methoxyphenyl)-3-[2-(2-methoxyphenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B3869877.png)
![2-(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B3869878.png)
![7-amino-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3869880.png)
![1-(3,4-dichlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3,5-pyrazolidinedione](/img/structure/B3869887.png)
![5-(2,3-dimethoxyphenyl)-3-[2-(2,3-dimethoxyphenyl)vinyl]-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole](/img/structure/B3869893.png)
![N-(4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)acetamide](/img/structure/B3869896.png)
![4-({[2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3869901.png)
![4-[(4-hydroxy-4-phenylpiperidin-1-yl)carbonyl]-1-isobutylpyrrolidin-2-one](/img/structure/B3869930.png)

![4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3869951.png)